molecular formula C6H4N4O3 B2763984 5-Nitro-2,1,3-benzoxadiazol-4-amine CAS No. 22250-46-0

5-Nitro-2,1,3-benzoxadiazol-4-amine

Cat. No.: B2763984
CAS No.: 22250-46-0
M. Wt: 180.123
InChI Key: PCUQFNPRWPTYMP-UHFFFAOYSA-N
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Description

5-Nitro-2,1,3-benzoxadiazol-4-amine is a chemical compound with the molecular formula C6H4N4O3. It is a member of the benzoxadiazole family, which is known for its diverse applications in various fields, including chemistry, biology, and materials science. This compound is characterized by the presence of a nitro group at the 5-position and an amine group at the 4-position of the benzoxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2,1,3-benzoxadiazol-4-amine typically involves the nitration of 2,1,3-benzoxadiazole derivatives. One common method is the nitration of 2,1,3-benzoxadiazol-4-amine using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-Amino-2,1,3-benzoxadiazol-4-amine.

    Substitution: Depending on the nucleophile, products such as N-alkylated or N-acylated derivatives.

    Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

5-Nitro-2,1,3-benzoxadiazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including dyes and fluorescent probes.

    Biology: Employed in the development of fluorescent markers for imaging and tracking biological processes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs) and sensors.

Mechanism of Action

The mechanism of action of 5-Nitro-2,1,3-benzoxadiazol-4-amine depends on its specific application. In biological systems, its fluorescent properties are often exploited for imaging purposes. The nitro group can undergo reduction to form an amino group, which can then interact with various biomolecules, enabling the visualization of cellular processes. The compound’s ability to participate in nucleophilic substitution reactions also allows it to be modified for targeted applications.

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzoxadiazol-4-amine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Amino-2,1,3-benzoxadiazol-4-amine: The reduced form of 5-Nitro-2,1,3-benzoxadiazol-4-amine, with different reactivity and applications.

    7-Nitro-2,1,3-benzoxadiazol-4-amine: A positional isomer with the nitro group at the 7-position, leading to different chemical and physical properties.

Uniqueness

This compound is unique due to the specific positioning of the nitro and amine groups, which confer distinct reactivity and properties. Its ability to undergo selective reduction and substitution reactions makes it a valuable intermediate in the synthesis of various functional materials and bioactive compounds.

Properties

IUPAC Name

5-nitro-2,1,3-benzoxadiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c7-5-4(10(11)12)2-1-3-6(5)9-13-8-3/h1-2H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUQFNPRWPTYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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